1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one
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Overview
Description
1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multiple steps. One common method starts with the preparation of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, which is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford the desired product . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Chemical Reactions Analysis
1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one can be compared with other pyrazole derivatives, such as:
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: This compound is a precursor in the synthesis of the target compound and has similar biological activities.
3(5)-Aminopyrazoles: These are used as precursors in the synthesis of condensed heterocyclic systems and have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-10-11-19(15(2)12-14)25-13-20(24)23-17(4)21(16(3)22-23)26-18-8-6-5-7-9-18/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRSGROVXYUGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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